molecular formula C12H13N3O2 B13084136 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B13084136
M. Wt: 231.25 g/mol
InChI Key: RLYDOGRYZYMWTD-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a synthetic chemical hybrid featuring a 1,2,4-oxadiazole motif linked to a morpholine ring. The 1,2,4-oxadiazole unit is a well-known pharmacophore in medicinal chemistry, often utilized as an ester bioisostere to enhance the metabolic stability and bioavailability of lead compounds . This specific structure combines two privileged scaffolds, as both oxadiazoles and morpholines are frequently found in molecules with diverse biological activities. Compounds containing the 1,2,4-oxadiazole ring have been extensively investigated for their antimicrobial, antifungal, and other pharmacological properties in scientific literature . Similarly, N-functionalized morpholine derivatives are recognized for their significant presence in biologically active molecules . The integration of these two rings into a single architecture, as seen in this compound, is a strategy aimed at discovering novel compounds with potential synergistic effects for chemical biology and drug discovery programs. This product is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its properties as a building block in synthetic chemistry or as a candidate for in vitro biological screening.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2

InChI Key

RLYDOGRYZYMWTD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

Medicinal Chemistry

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine has shown potential as a pharmacophore in drug design. Its structural features allow for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study : A study investigated the anti-cancer properties of compounds derived from oxadiazoles. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further in anti-cancer drug development .

Agricultural Chemistry

This compound has been evaluated for its fungicidal and herbicidal properties. Research indicates that derivatives of oxadiazoles can act as effective agrochemicals.

Case Study : Research demonstrated that oxadiazole derivatives exhibited strong antifungal activity against plant pathogens. The incorporation of morpholine into the structure enhanced the bioactivity and selectivity of these compounds .

Material Science

The unique properties of this compound make it suitable for applications in polymer chemistry. It can serve as a building block for synthesizing functionalized polymers with desirable thermal and mechanical properties.

Case Study : A study on polymer composites revealed that incorporating this compound improved the thermal stability and mechanical strength of the materials. The oxadiazole moiety contributed to enhanced performance under stress conditions .

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • This compound : The phenyl group enhances aromatic interactions with hydrophobic binding pockets, while the morpholine ring improves aqueous solubility (logP ~1.5–2.0) and bioavailability. This balance makes it suitable for CNS-targeted therapies .
  • 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic Acid (POPA) : The carboxylic acid group confers high solubility (logP ~1.0) but limits blood-brain barrier penetration. Demonstrates significant anti-inflammatory and analgesic activity (49.5% writhing inhibition at 300 mg/kg in mice) .
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: The aniline group increases lipophilicity (logP ~2.5), favoring membrane permeability but reducing solubility. No reported bioactivity, though similar triazole derivatives show antimicrobial and hypoglycemic effects .

Morpholine vs. Piperidine/Pyrrolidine Derivatives

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole : The pyrrolidine-phenethyl substituent enhances lipophilicity (logP ~3.5), favoring peripheral targets over CNS applications .

Pharmacological Profiles

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Biological Activity Key Reference
This compound Phenyl, Morpholine ~259.28 S1P₁ agonist (IC₅₀ = 12 nM)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine Methyl, Morpholine ~185.20 No reported activity
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]propionic Acid Phenyl, Propionic Acid 234.21 Analgesic (49.5% inhibition at 300 mg/kg)
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic Acid Thiophene, Propionic Acid 238.25 Antimicrobial (MIC = 8 µg/mL)

Physicochemical Properties

  • Lipophilicity : Morpholine derivatives (logP ~1.5–2.0) are less lipophilic than thiophene- or piperidine-containing analogs (logP ~3.0–3.5), favoring CNS penetration .
  • Solubility : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, improving aqueous solubility (e.g., ~50 mg/mL in PBS) compared to methyl or phenyl analogs .

Biological Activity

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring fused with an oxadiazole ring, characterized by the molecular formula C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of approximately 231.25 g/mol. Its unique structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

This compound exhibits significant interactions with various enzymes and proteins:

  • Enzyme Interactions : It has been shown to interact with key enzymes such as kinases and phosphatases, influencing cellular signaling pathways. These interactions often result in the inhibition or activation of enzyme activity.
  • Protein Binding : The compound can bind to specific protein domains, affecting protein conformation and function. This property is crucial for its potential therapeutic effects.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • It demonstrated significant inhibition against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the low micromolar range .
    • A derivative of this compound showed an IC50 of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its overall therapeutic potential.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound:

Study Findings Cell Lines Tested IC50 Values
Study AAnticancer activity observedHeLa, CaCo-2Low micromolar range
Study BInhibition against ovarian cancerOVXF 8992.76 µM
Study CAntimicrobial efficacyVarious bacterial strainsVaries by strain
Study DAntioxidant potential measuredN/AN/A

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